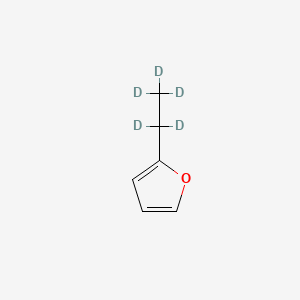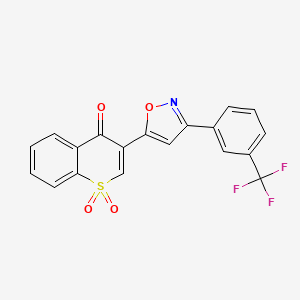
Mao-B-IN-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-B-IN-28 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic and xenobiotic amines, including neurotransmitters such as dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases like Parkinson’s disease, where dopamine levels are critically low .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against monoamine oxidase type B. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Mao-B-IN-28 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different reactivity .
Aplicaciones Científicas De Investigación
Mao-B-IN-28 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of monoamine oxidase type B and its effects on various biochemical pathways.
Biology: In biological research, this compound is employed to investigate the role of monoamine oxidase type B in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in the treatment of Parkinson’s disease and other neurodegenerative disorders by increasing dopamine levels in the brain.
Industry: this compound is utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase type B
Mecanismo De Acción
Mao-B-IN-28 is compared with other monoamine oxidase type B inhibitors such as:
Selegiline: A selective monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase type B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase type B inhibitor with additional glutamate release inhibition.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for monoamine oxidase type B, as well as its potential for reduced side effects compared to other inhibitors. Its structural features and functional groups contribute to its distinct pharmacological profile .
Comparación Con Compuestos Similares
- Selegiline
- Rasagiline
- Safinamide
- Lazabemide
- KDS2010
Propiedades
Fórmula molecular |
C19H10F3NO4S |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1,1-dioxo-3-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]thiochromen-4-one |
InChI |
InChI=1S/C19H10F3NO4S/c20-19(21,22)12-5-3-4-11(8-12)15-9-16(27-23-15)14-10-28(25,26)17-7-2-1-6-13(17)18(14)24/h1-10H |
Clave InChI |
JMIUJYSGVXNRND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
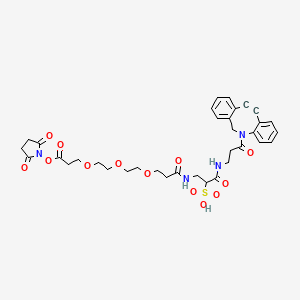

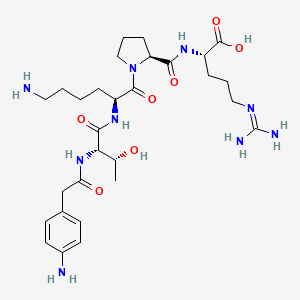
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
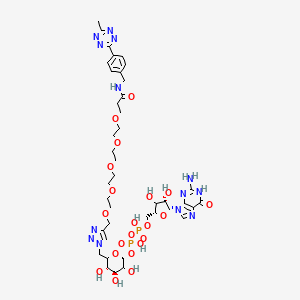
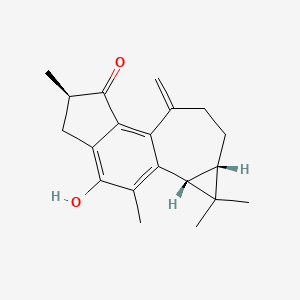



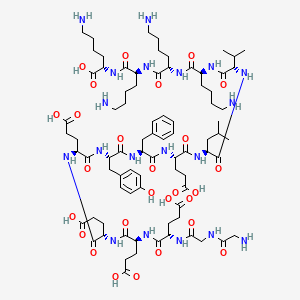
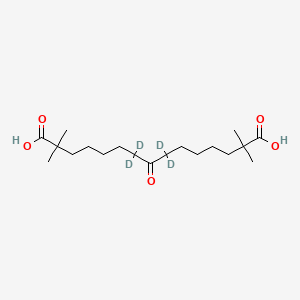
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
